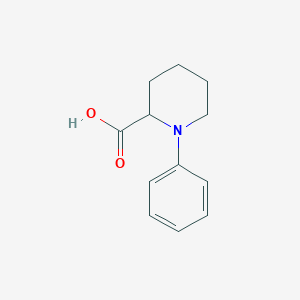

1-Phenylpiperidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Phenylpiperidine-2-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The phenyl group attached to the piperidine ring and the carboxylic acid functional group make this compound particularly interesting for various chemical and biological applications .

Méthodes De Préparation

1-Phenylpiperidine-2-carboxylic acid can be synthesized through several methods:

-

Synthetic Routes

Grignard Reaction: One common method involves the reaction of phenylmagnesium bromide with 2-piperidone, followed by hydrolysis to yield this compound.

Reductive Amination: Another method includes the reductive amination of phenylacetic acid with piperidine, followed by oxidation to introduce the carboxylic acid group.

-

Industrial Production Methods

Analyse Des Réactions Chimiques

1-Phenylpiperidine-2-carboxylic acid undergoes various chemical reactions:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Nitric acid for nitration, halogens for halogenation.

Major Products

Oxidation: Ketones, aldehydes.

Reduction: Alcohols.

Substitution: Nitro compounds, halogenated derivatives.

Applications De Recherche Scientifique

Therapeutic Applications

1-Phenylpiperidine-2-carboxylic acid has been identified as a significant compound in the development of analgesics and neuroleptics. The following sections detail its applications in pain management and as a pharmacological tool.

Pain Management

The compound exhibits potent analgesic properties similar to those of established pain relievers such as pethidine. Research indicates that derivatives of piperidine compounds, including this compound, have been shown to effectively alleviate various types of pain, including:

- Surgical Pain : Effective in managing post-operative pain.

- Acute Pain : Particularly useful for conditions like gallstone and renal colic.

- Cancer Pain : Provides relief in patients with severe cancer-related discomfort .

The dosage for effective pain relief typically ranges from 10 mg to 30 mg per day, depending on the specific formulation and patient needs .

Neuroleptic Activity

In addition to its analgesic effects, this compound has been explored for its neuroleptic properties. Neuroleptics are medications used primarily to manage psychosis, particularly in schizophrenia. The compound's ability to modulate neurotransmitter systems makes it a candidate for further research in psychiatric applications .

Case Study 1: Analgesic Efficacy

A study demonstrated that this compound significantly reduced pain responses in animal models when administered prior to inducing pain through acetic acid injection. This study highlighted its potential as an alternative to traditional opioids, which often have high addiction potential .

Case Study 2: Neuropharmacological Effects

In another investigation, researchers modified the compound's structure to enhance its affinity for specific receptors involved in pain modulation and mood regulation. The results suggested that certain derivatives exhibited improved efficacy in reducing hyperalgesia (increased sensitivity to pain) and showed promise in treating anxiety-related disorders .

Mécanisme D'action

The mechanism of action of 1-Phenylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets:

Comparaison Avec Des Composés Similaires

1-Phenylpiperidine-2-carboxylic acid can be compared with other piperidine derivatives:

-

Similar Compounds

Piperidine: A simpler structure without the phenyl and carboxylic acid groups.

1-Benzylpiperidine: Contains a benzyl group instead of a phenyl group.

2,6-Dimethylpiperidine: Substituted with methyl groups at positions 2 and 6.

-

Uniqueness

Activité Biologique

1-Phenylpiperidine-2-carboxylic acid, also known as (2R)-1-phenylpiperidine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H15NO2 and a molecular weight of approximately 205.257 g/mol. It features a piperidine ring with a phenyl group attached to the nitrogen atom, which contributes to its unique pharmacological properties. The compound exhibits chirality, allowing for the synthesis of enantiomers that may have different biological activities.

Research indicates that this compound interacts with various biological targets, primarily receptors and enzymes involved in metabolic pathways. Its biological activity can be attributed to:

Biological Activities

The following table summarizes the various biological activities associated with this compound:

| Activity | Description | References |

|---|---|---|

| Opioid Receptor Agonism | Potential interaction with opioid receptors, influencing pain relief mechanisms. | |

| Antitumor Activity | Inhibition of tumor growth in certain cancer models; further research needed for validation. | |

| Chiral Drug Development | Utilized in the synthesis of chiral drug candidates that may exhibit varied therapeutic effects. | |

| Antimicrobial Properties | Investigated for potential antimicrobial effects against various pathogens. | |

| Neurological Applications | Explored for roles in treating neurological disorders through receptor modulation. |

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic contexts:

- Opioid Receptor Studies : Research has demonstrated that modifications to the piperidine structure can significantly affect binding affinity to opioid receptors, indicating potential for pain management applications.

- Antitumor Research : A study explored the antitumor properties of piperidine derivatives, suggesting that certain modifications could enhance their efficacy against specific cancer types.

- Chiral Catalysis Applications : The compound has been utilized as a precursor in synthesizing chiral catalysts, which are essential for developing selective pharmaceutical reactions.

Propriétés

IUPAC Name |

1-phenylpiperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-8-4-5-9-13(11)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJZHPAZVGUHNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30632616 |

Source

|

| Record name | 1-Phenylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

743422-75-5 |

Source

|

| Record name | 1-Phenylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.